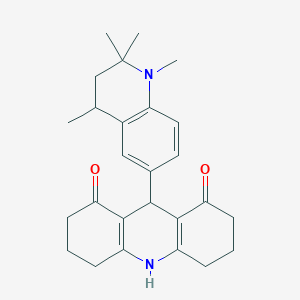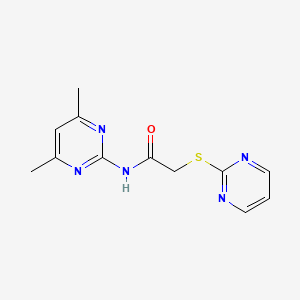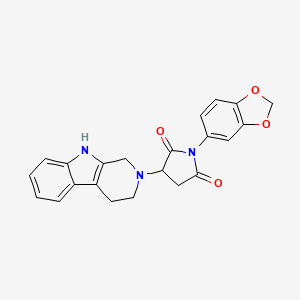
1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole group, a beta-carboline moiety, and a pyrrolidine-2,5-dione structure. This compound may be of interest in various fields of scientific research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials may include benzodioxole derivatives, beta-carboline precursors, and pyrrolidine-2,5-dione intermediates. Common synthetic routes may involve:
Condensation reactions: Combining benzodioxole and beta-carboline derivatives under acidic or basic conditions.
Cyclization reactions: Forming the pyrrolidine-2,5-dione ring through intramolecular cyclization.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Common solvents may include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione may have various scientific research applications, including:
Chemistry: Studying its reactivity and properties in organic synthesis.
Biology: Investigating its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This may involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione: Unique due to its specific combination of functional groups.
Other beta-carboline derivatives: May share some structural similarities but differ in their specific functional groups and properties.
Other benzodioxole derivatives: May have similar aromatic ring structures but differ in their overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzodioxole, beta-carboline, and pyrrolidine-2,5-dione moieties, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C22H19N3O4 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H19N3O4/c26-21-10-18(22(27)25(21)13-5-6-19-20(9-13)29-12-28-19)24-8-7-15-14-3-1-2-4-16(14)23-17(15)11-24/h1-6,9,18,23H,7-8,10-12H2 |
InChI-Schlüssel |
POHPWGONSWJLCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-hydroxy-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B14962586.png)
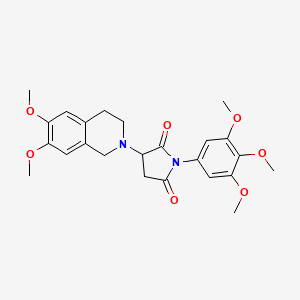
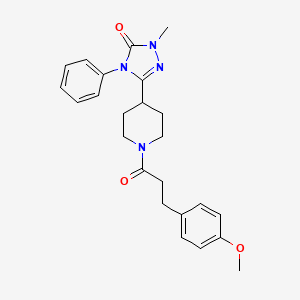
![Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B14962601.png)
![1-(2,3-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962615.png)
![8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14962636.png)
![N-(2-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14962641.png)
![2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14962644.png)
![N-(2-methyl-5-nitrophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B14962661.png)
![8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962674.png)
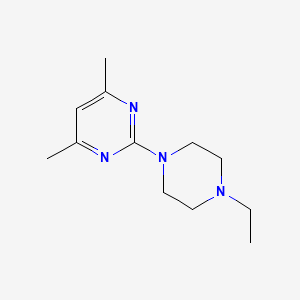
![methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B14962684.png)
